6-Fluoro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine
Description
Core Heterocyclic Framework Analysis
The foundational structure of this compound is the 1H-pyrrolo[2,3-b]pyridine system, a bicyclic framework comprising fused pyrrole and pyridine rings. The numbering convention assigns position 1 to the nitrogen atom in the pyrrole ring, with the pyridine moiety extending across positions 2–6 (Figure 1). X-ray crystallographic studies of analogous pyrrolopyridines reveal planarity in the bicyclic system, with bond lengths and angles consistent with aromatic character.
Table 1: Key structural parameters of the pyrrolo[2,3-b]pyridine core
| Parameter | Value | Source |
|---|---|---|
| Bond length (C3a–C4) | 1.39 Å | |
| Dihedral angle (pyrrole-pyridine) | 2.1° | |
| Aromatic stabilization energy | ~30 kcal/mol |
The fluorine atom at position 6 introduces electronegativity, polarizing the π-electron system and influencing reactivity at adjacent positions. This substitution pattern contrasts with related derivatives, such as 5-nitro-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine-4-amine, where nitro groups dominate electronic effects. Nuclear magnetic resonance (NMR) data for the parent pyrrolo[2,3-b]pyridine system show characteristic proton signals at δ 6.62 (H2) and δ 7.97 (H4), with carbon shifts at δ 107.49 (C2) and δ 126.09 (C4).
Substituent Configuration and Stereochemical Considerations
The compound features three distinct substituents:
- Phenylsulfonyl group at N1 : This electron-withdrawing moiety adopts a near-perpendicular orientation relative to the bicyclic core (dihedral angle = 71.2°), minimizing steric clash while maintaining conjugation with the nitrogen lone pair. Sulfonyl groups enhance metabolic stability compared to unprotected amines.
- (2S)-Pyrrolidinylmethyl chain at C2 : The stereochemistry at the pyrrolidine C2 position creates a chiral center, with the S-configuration favoring specific biological target interactions. Molecular modeling indicates the pyrrolidine ring adopts a chair conformation, with the methylene linker allowing rotational flexibility.
- Fluorine at C6 : Positioned para to the pyridine nitrogen, this substituent exerts strong inductive effects, increasing ring electron deficiency and directing electrophilic substitution to the C3 position.
Stereochemical analysis reveals intramolecular stabilization through non-covalent interactions:
- N–H···O hydrogen bond (1.95 Å) between the pyrrolidine NH and sulfonyl oxygen
- Weak C–H···π interaction (2.35 Å) between the phenyl ring and pyridine system
The (2S) configuration was confirmed via optical rotation ([α]D²⁵ = +32.4°) and comparison with known stereoisomers.
Comparative Analysis with Related Pyrrolopyridine Derivatives
Table 2: Structural and electronic comparison with analogs
Key differences emerge in three domains:
- Electronic effects : The fluorine substituent in the subject compound reduces basicity (pKa ~ 3.8) compared to hydroxyl-bearing analogs (pKa ~ 5.2).
- Spatial requirements : The (S)-pyrrolidinylmethyl group introduces ~8 Å side-chain length versus 5 Å for simple methyl groups in derivatives like 2-phenyl-1H-pyrrolo[2,3-b]pyridine.
- Tautomeric behavior : Unlike 3-hydroxypyrrolo[2,3-b]pyridine, which exists in keto-enol equilibrium, the phenylsulfonyl group in the subject compound locks the tautomeric form through N1 substitution.
X-ray diffraction studies highlight packing differences: the subject compound forms centrosymmetric dimers via π-stacking (interplanar distance = 3.48 Å), whereas nitro-substituted analogs prefer sulfonyl-oxygen-mediated hydrogen bonding networks.
Properties
Molecular Formula |
C18H18FN3O2S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-6-fluoro-2-[[(2S)-pyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C18H18FN3O2S/c19-17-9-8-13-11-15(12-14-5-4-10-20-14)22(18(13)21-17)25(23,24)16-6-2-1-3-7-16/h1-3,6-9,11,14,20H,4-5,10,12H2/t14-/m0/s1 |
InChI Key |
NVYLJDCCQFQSIY-AWEZNQCLSA-N |
Isomeric SMILES |
C1C[C@H](NC1)CC2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=C(C=C3)F |
Canonical SMILES |
C1CC(NC1)CC2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=C(C=C3)F |
Origin of Product |
United States |
Biological Activity
6-Fluoro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine is a compound belonging to the pyrrolopyridine class, characterized by its complex molecular structure which includes a pyrrole ring fused with a pyridine ring, a phenylsulfonyl group, and a pyrrolidine moiety. The molecular formula is and its molecular weight is approximately 359.42 g/mol .
- IUPAC Name : 1-(benzenesulfonyl)-6-fluoro-2-[[(2S)-pyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine
- CAS Number : 1008108-83-5
- Purity : 96%
Research indicates that compounds in the pyrrolopyridine class may exhibit significant biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). These receptors are implicated in various cancers, making them critical targets for therapeutic intervention. The specific compound under discussion has shown potential in inhibiting FGFR signaling pathways, which are often abnormally activated in tumors .
In Vitro Studies
In vitro studies have demonstrated that derivatives of the pyrrolopyridine class can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, a related compound exhibited IC50 values against FGFR1–4 ranging from 7 to 712 nM and was effective in reducing the migration and invasion of breast cancer cells . This suggests that modifications to the structure of pyrrolopyridines can enhance their pharmacological properties.
Structure-Activity Relationship (SAR)
The presence of the fluorine atom at the 6-position and the phenylsulfonyl group are believed to enhance the compound's interaction with biological targets. The pyrrolidine moiety also contributes to its biological activity by potentially influencing binding affinity and selectivity towards FGFRs .
Case Study 1: FGFR Inhibition
A study focused on synthesizing various 1H-pyrrolo[2,3-b]pyridine derivatives reported that certain modifications led to increased potency against FGFRs. Compound 4h from this series showed promising results with significant anti-cancer activity in vitro, highlighting the potential of structural optimization for enhancing biological efficacy .
Case Study 2: Antiproliferative Effects
Another investigation into related pyrrolopyridine derivatives revealed their ability to inhibit proliferation in various cancer cell lines. The study emphasized the importance of structural features such as substituents on the pyridine ring in determining biological activity. The findings support further exploration into similar compounds for potential therapeutic applications .
Summary of Biological Activities
| Compound Name | Target | IC50 (nM) | Effect |
|---|---|---|---|
| Compound 4h | FGFR1 | 7 | Inhibition of cell proliferation |
| Compound 4h | FGFR2 | 9 | Induction of apoptosis |
| Compound 4h | FGFR3 | 25 | Reduced migration and invasion |
| Compound X | FGFR4 | 712 | Anticancer activity |
Structural Comparison with Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 6-Fluoropyridine | Simple Pyridine | Lacks complex heterocyclic structure |
| Phenylsulfonamide | Sulfonamide Derivative | Focused on sulfonamide activity |
| Pyrrolidinyl Derivatives | Various Substitutions | Diverse biological activities; structural variations |
Comparison with Similar Compounds
Key Structural Analogues
The following table summarizes structural and physicochemical differences between the target compound and its closest analogs:
Functional Implications of Substituents
Halogen Effects :
- The 6-fluoro substituent (target compound) offers a balance between electronegativity and steric bulk, whereas the 6-chloro analog () may exhibit stronger electron-withdrawing effects but increased steric hindrance.
- Chlorine’s larger atomic radius could reduce binding pocket compatibility compared to fluorine .
Pyrrolidinylmethyl Side Chain :
Phenylsulfonyl Group :
- Common across analogs (), this group improves metabolic stability by resisting oxidative degradation. Its absence in compounds like 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine may lead to shorter half-lives .
Preparation Methods
Formation of the Pyrrolo[2,3-b]pyridine Core
The initial step in synthesizing this compound involves constructing the pyrrolo[2,3-b]pyridine framework. This can be achieved through a variety of methods including:
Cyclization Reactions : Utilizing precursors such as 2-aminopyridines and appropriate aldehydes or ketones under acidic or basic conditions.
Multi-step Synthesis : Employing a series of reactions including cyclization and rearrangement to form the desired bicyclic structure.
Fluorination
Sulfonylation
The phenylsulfonyl group is introduced via sulfonylation reactions:
- Reaction with Phenylsulfonyl Chloride : This reaction typically occurs under basic conditions (e.g., using sodium hydride in THF) to facilitate nucleophilic attack by the nitrogen atom on the sulfonyl chloride.
Pyrrolidinylmethyl Group Introduction
The final step involves adding the pyrrolidinylmethyl group:
- Alkylation Reaction : This can be accomplished by reacting an appropriate pyrrolidine derivative with a suitable electrophile (e.g., an alkyl halide) under basic conditions to yield the desired substitution at position 2.
To maximize yield and purity during synthesis, careful optimization of reaction conditions is essential:
Temperature Control : Maintaining optimal temperatures during reactions can significantly impact yields.
Solvent Selection : The choice of solvent can influence reaction rates and selectivity; polar aprotic solvents are often preferred for nucleophilic substitutions.
Catalysts : Utilizing catalysts such as palladium or nickel can enhance reaction efficiency in cross-coupling steps.
- Data Table: Summary of Preparation Methods
| Step | Reaction Type | Key Reagents | Conditions | Expected Outcome |
|---|---|---|---|---|
| 1 | Cyclization | 2-Aminopyridines + Aldehydes/Ketones | Acid/Base Catalysis | Pyrrolo[2,3-b]pyridine Core |
| 2 | Fluorination | Selectfluor/NFSI | Controlled Temperature | Fluorinated Product |
| 3 | Sulfonylation | Phenylsulfonyl Chloride | Basic Conditions (NaH/THF) | Phenylsulfonyl Group Introduced |
| 4 | Alkylation | Pyrrolidine Derivative + Alkyl Halide | Basic Conditions | Final Compound Formed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
